molecular formula C12H12F3NO2 B6606392 methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate CAS No. 2825006-93-5

methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate

Cat. No.: B6606392
CAS No.: 2825006-93-5
M. Wt: 259.22 g/mol
InChI Key: ZGNMSGRKQRTKDT-UHFFFAOYSA-N
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Description

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as or other trifluoromethylating agents.

    Coupling with Pyridine Ring: The cyclobutyl ring is then coupled with a pyridine derivative through a , which involves the use of palladium catalysts and boron reagents.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Similar in structure but lacks the cyclobutyl ring.

    Cyclobutylpyridine: Lacks the trifluoromethyl group.

    Methylpyridinecarboxylate: Lacks both the trifluoromethyl group and the cyclobutyl ring.

Uniqueness

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which confer distinct physicochemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-10(17)8-4-2-7-16-9(8)11(5-3-6-11)12(13,14)15/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNMSGRKQRTKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2(CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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